3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride
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Overview
Description
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes a ketone group and an amino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride typically involves the reaction of 3-methyl-2-butanone with 2-oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The final product is often purified through crystallization or distillation to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and amines.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and amino groups play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For instance, the compound may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: A precursor in the synthesis of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride.
2-Oxopropylamine: Another precursor used in the synthesis.
3-Methyl-3-((2-oxopropyl)amino)butan-2-one: The non-hydrochloride form of the compound.
Uniqueness
This compound is unique due to its dual functional groups (ketone and amino), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
3-methyl-3-(2-oxopropylamino)butan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)5-9-8(3,4)7(2)11;/h9H,5H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECNORWPWTEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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